N'-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromophenyl group and a pyridine ring, which are linked by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N’-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N’-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide can be compared with other hydrazone derivatives, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C13H10BrN3O |
---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrN3O/c14-12-6-2-1-4-10(12)9-16-17-13(18)11-5-3-7-15-8-11/h1-9H,(H,17,18)/b16-9+ |
InChI Key |
XAYFJURPGLLODB-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)Br |
Origin of Product |
United States |
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